Geniposide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24O10 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl (1S)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8?,10-,11?,12-,13+,14-,16+,17+/m1/s1 |
InChI Key |
IBFYXTRXDNAPMM-QZTNVZDFSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H](C2C1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O |
Pictograms |
Acute Toxic |
Synonyms |
geniposide jasminoidin |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways
Elucidation of Natural Biosynthesis Pathways
Geniposide (B1671433), as an iridoid glycoside, is synthesized in plants through a complex series of enzymatic reactions primarily originating from the terpenoid pathway. uni.lufishersci.calabsolu.caresearchgate.net
Precursor Identification and Pathway Mapping (e.g., Terpenoid Pathway, Monoterpenoid Biosynthesis, Tyrosine Metabolism)
The biosynthesis of this compound begins with the methylerythritol phosphate (B84403) (MEP) pathway, which generates the early precursors of terpenoids. Key intermediates in this upstream pathway include 1-deoxy-D-xylulose-5-phosphate (DXP) and its derivatives, ultimately leading to the formation of geranyl pyrophosphate (GPP). GPP serves as a fundamental precursor for monoterpenoids, from which the iridoid skeleton of this compound is derived. fishersci.ca While the monoterpenoid biosynthesis pathway is central, some research also suggests a potential, albeit less direct, relationship with tyrosine metabolism in the context of this compound synthesis in Gardenia jasminoides researchgate.net.
Key Enzymes and Gene Expression in Biosynthetic Processes
The conversion of precursors into this compound involves several key enzymes. Prominent among these are:
1-deoxy-D-xylulose-5-phosphate synthase (DXS) : A crucial enzyme at the initial stage of terpenoid biosynthesis. fishersci.ca
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) : Another enzyme involved in the early steps of the pathway. fishersci.ca
Geranyl pyrophosphate synthase (GPPS) : Catalyzes the formation of geranyl pyrophosphate. fishersci.ca
8-oxocitronellyl enol synthase (IS) : Plays a role in the later stages of iridoid formation. fishersci.ca
UDP-glycosyltransferases (UGTs) : These enzymes are critical for the glucosylation step, where a glucose molecule is attached to the iridoid skeleton, forming the glycoside this compound. labsolu.ca
Geniposidic acid methyltransferase (GAMT) : Recently identified O-methyltransferases (GAMT genes) have been shown to catalyze the final step in this compound biosynthesis, converting geniposidic acid into this compound.
Transcriptome analyses in Gardenia jasminoides have identified numerous unigenes encoding these key enzymes, suggesting their involvement in this compound biosynthesis. For instance, 50 unigenes encoding four key enzymes related to this compound biosynthesis pathways have been screened. fishersci.ca Interestingly, gene expression patterns for enzymes involved in this compound biosynthesis may not show significant changes during fruit development, unlike those for other compounds like crocin.
This compound Metabolism in Biological Systems
Upon ingestion or administration, this compound undergoes various biotransformations within biological systems, significantly altering its chemical structure and biological activity.
Role of Intestinal Microbiota in Biotransformation
The intestinal microbiota plays a pivotal role in the metabolism and bioavailability of this compound. fishersci.ca Studies have demonstrated that the presence and activity of gut bacteria are essential for the biotransformation of this compound. For example, in rat models, antibiotic treatment, which disrupts the intestinal microbiota, leads to a significant increase in the systemic exposure of unmetabolized this compound, indicating suppressed microbial metabolic activities. This suggests that the gut microbiota is crucial for the initial breakdown of this compound, influencing its absorption and subsequent systemic levels. Furthermore, dietary components, such as isoflavones, have been shown to modulate this compound metabolism by influencing the composition and enzymatic activity of the gut microbiota, including enzymes like β-glucosidase and sulfotransferase.
Identification of Primary Metabolites (e.g., Genipin) and Their Formation
The primary and most well-characterized metabolite of this compound is genipin (B1671432) . uni.lu Genipin is the aglycone form of this compound, meaning it is formed by the removal of the glucose moiety from the this compound structure. This deglycosylation is a crucial step in its biotransformation. Beyond genipin, this compound can undergo other metabolic reactions, including demethylation, glucuronic acid conjugation, hydroxylation, taurine (B1682933) conjugation, sulfate (B86663) conjugation, and cysteine S-conjugation. In vivo studies have identified numerous metabolites in various biological fluids and tissues, highlighting the complexity of this compound's metabolic profile. For instance, 24 metabolites were identified in rat plasma, urine, feces, and bile, revealing two main metabolic pathways: one involving demethylation, glucuronic acid reaction, and hydroxylation, and the other involving glucose removal to form genipin, followed by further conjugations.
Enzymatic Processes in Metabolic Conversion (e.g., β-glucosidase, Sulfotransferase)
The biotransformation of this compound in biological systems is primarily mediated by specific enzymatic processes:
β-glucosidase : This enzyme is critical for the hydrolysis of this compound to genipin. It cleaves the β-glycosidic bond, releasing the glucose molecule and yielding the aglycone genipin. Intestinal bacteria are a major source of β-glucosidase activity responsible for this conversion.
Sulfotransferase (SULT) : Following the formation of genipin, sulfotransferase enzymes are involved in its further metabolism, specifically in sulfate conjugation reactions. This process can lead to the formation of metabolites such as genipin sulfate.
Esterase : While β-glucosidase converts this compound to genipin, esterases may further hydrolyze genipin to an aglycone of geniposidic acid.
UDP-glucuronosyltransferases (UGTs) : These enzymes are involved in glucuronidation, another phase II metabolic reaction where glucuronic acid is conjugated to this compound or its metabolites.
The interplay of these enzymes, particularly those from the intestinal microbiota, dictates the metabolic fate of this compound and the formation of its active or modified metabolites within the body.
Table 1: Key Enzymes and Their Roles in this compound Biosynthesis and Metabolism
| Enzyme Name | Role in Pathway | Pathway Type | Source (Primary) |
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Initial step of terpenoid biosynthesis | Biosynthesis | Plants (Gardenia jasminoides) fishersci.ca |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Early step in terpenoid biosynthesis | Biosynthesis | Plants (Gardenia jasminoides) fishersci.ca |
| Geranyl pyrophosphate synthase (GPPS) | Catalyzes formation of geranyl pyrophosphate | Biosynthesis | Plants (Gardenia jasminoides) fishersci.ca |
| 8-oxocitronellyl enol synthase (IS) | Involved in iridoid skeleton formation | Biosynthesis | Plants (Gardenia jasminoides) fishersci.ca |
| UDP-glycosyltransferases (UGTs) | Glucosylation of iridoid skeleton to form this compound | Biosynthesis | Plants (Gardenia jasminoides) labsolu.ca |
| Geniposidic acid methyltransferase (GAMT) | Catalyzes the last step of this compound biosynthesis from geniposidic acid | Biosynthesis | Plants (Gardenia jasminoides) |
| β-glucosidase | Hydrolysis of this compound to genipin (deglycosylation) | Metabolism | Intestinal Microbiota |
| Sulfotransferase (SULT) | Sulfate conjugation of genipin and other metabolites | Metabolism | Biological Systems (e.g., liver, gut microbiota) |
| Esterase | Hydrolysis of genipin to aglycone of geniposidic acid | Metabolism | Biological Systems (e.g., pig liver, intestinal bacteria) |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of this compound and its metabolites | Metabolism | Biological Systems |
Table 2: this compound Metabolite Formation and Key Enzymes
| Parent Compound | Metabolite(s) | Formation Process | Key Enzyme(s) Involved |
| This compound | Genipin | Hydrolysis (deglycosylation) | β-glucosidase (primarily from intestinal microbiota) |
| This compound | Various metabolites | Demethylation, Hydroxylation, Glucuronic acid reaction | Not specified for individual enzymes, but part of broader metabolic pathways |
| Genipin | Genipin sulfate | Sulfate conjugation | Sulfotransferase (SULT) |
| Genipin | Aglycone of geniposidic acid | Hydrolysis | Esterase |
| This compound/Metabolites | Glucuronides | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |
Molecular and Cellular Mechanisms of Action
Modulation of Intracellular Signaling Pathways
Geniposide's therapeutic actions are underpinned by its ability to modulate key signaling cascades within cells, leading to a range of beneficial outcomes.
This compound (B1671433) demonstrates significant inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. This inhibition is a crucial mechanism for its anti-inflammatory properties. This compound has been shown to prevent the overproduction of reactive oxygen species (ROS), which are known activators of NF-κB signaling. nih.gov It directly blocks the phosphorylation of NF-κB p65, a key event required for NF-κB activation and its translocation to the nucleus. mdpi.comnih.gov
For instance, in models of traumatic brain injury, this compound inhibited the activities of p-NF-κB p65, leading to a reduction in pro-inflammatory factors such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). mdpi.com Similarly, in human umbilical vein endothelial cells (HUVECs) under high glucose conditions, this compound inhibited cell adhesion and the expression of cell adhesion molecules by preventing ROS overproduction and NF-κB pathway activation. nih.gov In rat chondrocytes stimulated by IL-1β, this compound inhibited the activation of the PI3K/Akt/NF-κB pathway, leading to reduced expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinase-13 (MMP-13), while promoting type II collagen expression. mdpi.com Furthermore, this compound has been reported to ameliorate diabetic cognitive impairment by regulating the Bruton's tyrosine kinase (BTK)/Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, inhibiting NF-κB transfer into the nucleus, and decreasing inflammatory factors like IL-1β, tumor necrosis factor-alpha (TNF-α), COX-2, and iNOS. mdpi.comrsc.org
This compound actively regulates various components of the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases 1/2 (ERK1/2), which are pivotal in cellular responses to stress, inflammation, and proliferation.
Research indicates that this compound inhibits the phosphorylation of p38 MAPK and ERK1/2. In lipopolysaccharide (LPS)-induced HUVECs, this compound blocked the p38 and ERK1/2 signaling pathways, contributing to its anti-inflammatory effects. nih.govmdpi.com In fibroblast-like synoviocytes (FLS) from adjuvant arthritis rats, this compound significantly downregulated the levels of phosphorylated JNK, ERK1/2, and p38. mdpi.com This regulation is associated with a decrease in pro-inflammatory cytokines such as IL-1β and IL-17, and an increase in anti-inflammatory cytokines like IL-4 and transforming growth factor-beta 1 (TGF-β1). nih.govmdpi.com
Moreover, this compound's neuroprotective effects in traumatic brain injury have been linked to its ability to inhibit the activities of p-p38. mdpi.com It has also been shown to suppress the ERK1/2 signaling pathway and the release of pro-inflammatory factors (IL-8, IL-1β, monocyte chemoattractant protein-1 (MCP-1)) by interfering with the expression of the P2Y14 receptor in cerebral ischemia models. mdpi.com Additionally, this compound can protect neurons from post-ischemic vascular injury by activating the GluN2A/AKT/ERK pathway. mdpi.com In osteoarthritis, this compound attenuates inflammatory cytokines in chondrocytes by inhibiting the p38 MAPK signaling pathway. researchgate.net Studies also suggest a complex cross-talk among ERK, JNK, and p38 MAPK pathways, where this compound's modulation of one pathway can influence the others, collectively contributing to its anti-inflammatory and immunoregulatory effects. mdpi.comopenrheumatologyjournal.comphysiology.org
This compound significantly influences the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling axis, which plays a crucial role in cell growth, proliferation, survival, and autophagy.
This compound has been shown to activate the PI3K/Akt signaling pathway, contributing to its neuroprotective and anti-apoptotic effects. For example, in hypoxia/reoxygenation-induced apoptosis in H9c2 cells, this compound pretreatment inhibited apoptosis by reversing mitochondrial dysfunction, an effect partly attributed to the activation of the PI3K/Akt pathway. karger.com It increases the levels of phosphorylated Akt (p-Akt), indicating activation of this pathway. karger.comnih.gov
Conversely, in the context of Alzheimer's disease models, this compound's protective effects against amyloid-beta (Aβ1-42) toxicity correlate with the downregulation of mTOR signaling and enhancement of autophagy. imrpress.comaging-us.com this compound reverses the increase in Akt and mTOR activation induced by Aβ1-42, leading to enhanced autophagy as evidenced by increased LC3-II/LC3-I ratio and expression of Beclin 1 and Atg7, while inhibiting p62 expression. imrpress.com This suggests a dual role or context-dependent modulation of the PI3K/Akt/mTOR axis by this compound. The activation of the AMP-activated protein kinase (AMPK) pathway by this compound can also inhibit mTOR phosphorylation, highlighting a potential cross-talk between these pathways. frontiersin.org A combination of this compound with Notoginsenoside R1 has been shown to activate the AMPK/mTOR/Nrf2 signaling pathway, leading to anti-inflammatory and anti-apoptotic effects in atherosclerosis. frontiersin.org
This compound is a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway, a key energy sensor that regulates cellular metabolism, inflammation, and apoptosis.
The activation of AMPK by this compound contributes to various therapeutic outcomes. As an agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), this compound can activate the GLP-1R/AMPKα pathway, which is protective against cardiac hypertrophy. mdpi.com In models of myocardial dysfunction induced by LPS, this compound activated AMPKα, leading to the inhibition of reactive oxygen species (ROS) accumulation and blocking of apoptosis and pyroptosis mediated by NOD-like receptor protein 3 (NLRP3). mdpi.comresearchgate.net
In colitis models, this compound promoted AMPK phosphorylation by downregulating the expression of NF-κB, COX-2, iNOS, and Myosin Light Chain Kinase (MLCK) proteins, while upregulating tight junction proteins like occludin and ZO-1, thereby improving barrier dysfunction. mdpi.com In diabetic nephropathy, this compound enhances ULK1-mediated autophagy and reduces oxidative stress through AMPK activation and simultaneous Akt inhibition. mdpi.com This activation is potentially mediated by an increase in Protein Kinase A (PKA) activity, an upstream kinase of AMPK, possibly through GLP-1R activation. mdpi.com Furthermore, AMPK activation by this compound inhibits the phosphorylation of mTOR and promotes the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), contributing to anti-inflammatory and anti-apoptotic effects. frontiersin.org
This compound engages with the Wnt/β-catenin signaling pathway, which is crucial for embryonic development, cell proliferation, differentiation, and tissue regeneration. This engagement is particularly noted in the context of β-cell survival and regeneration.
This compound promotes β-cell survival by increasing β-cell proliferation and decreasing β-cell apoptosis, effects mediated through the activation of Wnt signaling. nih.gov It enhances the expression of T-cell factor 7-like 2 (TCF7L2), a major transcription factor of Wnt signaling, and Glucagon-Like Peptide-1 Receptor (GLP-1R). nih.gov The mechanism involves the activation of Akt and inhibition of Glycogen (B147801) Synthase Kinase 3 beta (GSK3β) activity, which in turn promotes the nuclear translocation of β-catenin. nih.gov The protective effect of this compound on β-cells is significantly suppressed by inhibiting β-catenin or TCF-mediated transcription, underscoring the pathway's importance. nih.gov
Beyond β-cell survival, this compound promotes β-cell regeneration in vivo, leading to normalized blood glucose levels in diabetic mouse models. This is correlated with increased β-cell proliferation and the formation of small islet-like cell clusters, suggesting β-cell neogenesis from ductal epithelium. nih.gov This neogenesis is linked to the upregulation of TCF7L2 expression and the activation of the JAK2/STAT3 pathway in exocrine cells. nih.gov
This compound acts as a novel agonist for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G protein-coupled receptor that plays a vital role in glucose homeostasis, cardiovascular protection, and neuroprotection.
This compound enhances insulin (B600854) secretion by activating GLP-1R and the adenylyl cyclase (AC)/cAMP signaling pathway in pancreatic islet beta cells. mdpi.comdovepress.com This activation also modulates acute stimulation-induced ATP production and glucose-stimulated insulin secretion (GSIS). mdpi.com As a GLP-1R agonist, this compound protects against cardiac hypertrophy by activating the GLP-1R/AMPKα pathway. mdpi.commdpi.com It also improves dexamethasone (B1670325) (DEX)-induced osteoporosis by activating GLP-1R expression in vivo and in vitro. mdpi.com
In the cardiovascular system, this compound pretreatment inhibits hypoxia/reoxygenation-induced myocardial apoptosis by reversing mitochondrial dysfunction, an effect partly due to the activation of GLP-1R and the PI3K/Akt signaling pathway. karger.com this compound's neuroprotective effects are also mediated through GLP-1R-dependent mechanisms, involving the PI3K/Akt/mTOR pathway, although the precise downstream effects on mTOR can vary depending on the cellular context. imrpress.comaging-us.com The activation of GLP-1R by this compound can also lead to increased PKA activity, which in turn can modulate AMPK and Akt pathways. mdpi.com Furthermore, GLP-1R signals have been shown to mediate effects through TCF7L2, linking GLP-1R activation to Wnt/β-catenin signaling. nih.gov
Effects on Key Cellular Processes
Apoptosis Pathway Modulation (e.g., Bax/Bcl-2, Caspase activation)
This compound plays a significant role in modulating apoptotic pathways, influencing both pro-apoptotic and anti-apoptotic signaling molecules. It has been observed to promote apoptosis in certain cancer cell lines, such as diffuse large B-cell lymphoma and medulloblastoma cells fishersci.ca. Conversely, this compound can also exhibit protective effects against apoptosis in specific contexts, for instance, by safeguarding rat insulinoma cells from high glucose-induced apoptosis. This protective action is notably mediated through the promotion of the Bcl-2/BAX protein ratio, where Bcl-2 is an anti-apoptotic protein and BAX is a pro-apoptotic protein, suggesting a context-dependent regulation of cell survival fishersci.ca.
Furthermore, genipin (B1671432), the aglycone of this compound, has been shown to induce apoptosis and inhibit cellular proliferation by inducing cell cycle arrest. Specifically, genipin can lead to G2/M phase arrest through the upregulation of cyclin-dependent kinase inhibitor p21 wikipedia.org. The induction of mitochondrial permeability by genipin is another critical mechanism, predisposing cells to apoptotic cell death wikipedia.org. In myocardial injury, this compound has been demonstrated to improve apoptosis by regulating apoptotic proteins, including p38, BAX, and Bcl-2, highlighting its complex interplay within the apoptotic machinery researchgate.net.
Oxidative Stress Mitigation Mechanisms (e.g., ROS scavenging)
This compound exhibits potent antioxidative stress properties, contributing to its protective effects against cellular damage. Its ability to mitigate oxidative stress injury is a key aspect of its pharmacological profile fishersci.ca. A prominent mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. This activation leads to the increased expression of crucial endogenous antioxidative enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and NAD(P)H dehydrogenase quinone 1 (NQO1), which collectively reduce the accumulation of reactive oxygen species (ROS).
Beyond the Nrf2 pathway, this compound can also increase HO-1 expression via the cAMP/PKA/cAMP response element-binding protein (CREB) signaling pathway. It further upregulates HO-1 and Bcl-2 through the activation of p90RSK via the MAPK signaling pathway. Genipin, the aglycone, has been specifically observed to block the generation of ROS induced by tumor necrosis factor-α (TNF-α) wikipedia.org. In experimental models, this compound has been shown to reduce levels of hydrogen peroxide (H₂O₂) in lipopolysaccharide (LPS)-activated RAW 264.7 cells, underscoring its direct scavenging capabilities or indirect modulation of ROS production.
Inflammatory Mediator Suppression (e.g., Cytokines, Nitric Oxide)
This compound possesses significant anti-inflammatory effects, which are mediated through the suppression of various inflammatory mediators and signaling pathways fishersci.ca. A primary mechanism involves the downregulation of nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), and activator protein-1 (AP-1) signaling pathways in macrophages, leading to the inhibition of LPS-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. Genipin also contributes to this effect by inhibiting NO production and inducible nitric oxide synthase (iNOS) expression via NF-κB inhibition in RAW 264.7 cells wikipedia.org.
This compound effectively attenuates the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α), as well as NO production and matrix metalloproteinase-13 (MMP-13) in chondrocytes isolated from osteoarthritis models. Furthermore, studies in LPS-stimulated RAW 264.7 cells have shown that this compound meaningfully suppresses the levels of a broad range of cytokines and chemokines, including IL-6, G-CSF, MCP-1, MIP-1α, TNF-α, IP-10, GM-CSF, and MIP-1β. This compound's anti-inflammatory action also extends to reducing TNF-α production both in vivo and in vitro wikipedia.org and inhibiting IL-6 and IL-8 production in LPS-induced human umbilical vein endothelial cells by blocking P38 and ERK 1/2 signaling. The compound's ability to suppress the activation of macrophages induced by LPS further contributes to its anti-inflammatory profile, notably by inhibiting the p38 MAPK signaling pathway, which is critical for the overexpression of proinflammatory cytokines.
Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator | Effect of this compound (10-50 µM) | IC50 (µM) |
| Nitric Oxide (NO) | Significantly reduced | N/A |
| Hydrogen Peroxide (H₂O₂) | Significantly reduced | N/A |
| IL-6 | Meaningfully suppressed | 1454 |
| G-CSF | Meaningfully suppressed | 1289 |
| MCP-1 | Meaningfully suppressed | 925.8 |
| MIP-1α | Meaningfully suppressed | 846.2 |
| TNF-α | Meaningfully suppressed | 310.3 |
| IP-10 | Meaningfully suppressed | 128.6 |
| GM-CSF | Meaningfully suppressed | 65.55 |
| MIP-1β | Meaningfully suppressed | 1949 |
| PGE2 | Reduced | N/A |
Cellular Energy Metabolism and Flux Regulation (e.g., TCA Cycle)
This compound significantly impacts cellular energy metabolism and flux, particularly by regulating the tricarboxylic acid (TCA) cycle, which is central to mitochondrial energy production. Research indicates that this compound treatment primarily regulates TCA cycle metabolism, suggesting its role in maintaining cellular bioenergetics. It has been shown to markedly increase the spare respiratory capacity and cellular ATP content in cells exposed to ethanol, highlighting its ability to enhance energy production under stress conditions.
Cellular Proliferation and Migration Control
This compound exerts significant control over cellular proliferation and migration, processes critical in various physiological and pathological contexts, including cancer and inflammatory diseases. It has been shown to inhibit cellular proliferation in different cell types fishersci.cawikipedia.org. Specifically, this compound suppresses cell migration and invasion in a dosage-dependent manner in non-small cell lung cancer (NSCLC) cells.
Genipin, the aglycone of this compound, inhibits vascular smooth muscle cell (VSMC) proliferation and migration. This effect is mediated through the suppression of TNF-α, which leads to the induction of HO-1 and modulation of ERK/MAPK and Akt phosphorylation wikipedia.org. Genipin also inhibits cell motility and invasiveness by upregulating tissue inhibitor of matrix metalloproteinase-1 (TIMP-1), an endogenous inhibitor of MMP-2, without directly affecting MMP-2 expression levels wikipedia.org.
In NSCLC, this compound's anti-proliferative and anti-migratory effects are linked to the regulation of the peroxisome proliferator-activated receptor gamma (PPARγ)/vascular endothelial growth factor-A (VEGF-A) pathway. This compound increases PPARγ protein expression while decreasing VEGF-A protein expression, thereby inhibiting cancer cell proliferation, migration, invasion, and angiogenesis. Additionally, this compound has been found to inhibit the abnormal proliferation, migration, and invasion of rheumatoid arthritis synovial fibroblasts (RASFs) by inhibiting the Sphingosine-1-phosphate receptor 1/3 (S1PR1/3) signaling pathway and by activating Gαs or inhibiting Gαi proteins.
Table 2: this compound's Impact on Cellular Proliferation and Migration
| Cellular Process | Cell Type/Model | Key Mechanism/Pathway Involved | Effect |
| Proliferation | Cancer cells, VSMCs, RASFs | Cell cycle arrest (p21), PPARγ/VEGF-A, S1P-S1PR1/3 signaling | Inhibition fishersci.cawikipedia.org |
| Migration | NSCLC cells, VSMCs, RASFs | PPARγ/VEGF-A, TNF-α suppression (via HO-1), S1P-S1PR1/3 signaling, TIMP-1 upregulation | Suppression/Inhibition wikipedia.org |
| Invasion | NSCLC cells, RASFs | PPARγ/VEGF-A, S1P-S1PR1/3 signaling | Suppression/Inhibition |
| Angiogenesis | NSCLC cells | PPARγ/VEGF-A pathway | Inhibition |
Preclinical Pharmacological Investigations
In Vitro Studies on Cell-Based Models
Cell-based in vitro models provide a controlled environment to investigate the direct effects of geniposide (B1671433) on specific cell types and molecular pathways, offering insights into its therapeutic potential.
This compound exhibits significant hepatoprotective effects in liver cell lines, primarily by combating oxidative stress, inflammation, and apoptosis mdpi.comhilarispublisher.comnih.gov. Studies have shown that this compound can reduce the levels of liver enzymes and improve cellular morphology in models of liver injury mdpi.com. For instance, it has been demonstrated to alleviate oxidative damage in hepatocytes by activating the Nrf2/ARE signaling pathway, which is crucial for antioxidant defense acs.org. Overexpression of miR-27b-3p, which targets Nrf2, was found to weaken this compound's antioxidant capacity in hepatocytes, indicating that this compound's protective effect involves inhibiting miR-27b-3p to activate Nrf2 acs.org. Furthermore, this compound has been reported to alleviate lipid accumulation in HepG2 cells treated with free fatty acids and to inhibit inflammation frontiersin.org. It can also enhance lysosomal activity in HepG2 cells, which helps reduce endoplasmic reticulum stress and hepatic lipid accumulation plos.org.
Table 1: Hepatoprotective Effects of this compound in Liver Cell Lines
| Cell Line | Inducing Agent/Condition | Observed Effect of this compound | Key Mechanisms/Pathways | Source |
| HepG2 cells | Free fatty acid-induced lipid accumulation | Alleviated lipid accumulation | Inhibition of inflammation frontiersin.org | frontiersin.org |
| L02 cells | H₂O₂-induced oxidative stress | Eliminated excess intracellular free radicals, recovered oxidative stress | Activation of Nrf2/ARE signaling pathway, inhibition of miR-27b-3p acs.org | acs.org |
| HepG2 cells | Palmitate-induced endoplasmic reticulum stress | Reduced hepatic lipid accumulation, increased lysosomal enzyme activities | Enhanced lysosomal activity, inhibited ER stress, regulated apolipoprotein B secretion plos.org | plos.org |
This compound demonstrates neuroprotective effects in various neuronal and glial cell cultures, often by mitigating oxidative stress, inflammation, and apoptosis, and improving cellular function mdpi.comtandfonline.comresearchgate.net. In human neuroblastoma SH-SY5Y cells, this compound protected against formaldehyde-induced stress by modulating the expression of Bcl-2, P53, caspase-3, and caspase-9, and by increasing the activity of intracellular antioxidants like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) d-nb.info. This compound also improved cell viability in SH-SY5Y cells exposed to oxygen-glucose deprivation/reoxygenation (OGD/R) injury in a concentration-dependent manner spandidos-publications.com. Furthermore, it has been shown to alleviate Aβ-induced synaptic injury in cultured hippocampal neurons by improving axonal mitochondrial trafficking and morphology frontiersin.org. In HT22 cells, this compound attenuated Aβ₂₅₋₃₅-induced neurotoxicity, possibly by inhibiting the TLR4/NF-κB pathway, thereby reducing inflammatory responses and apoptosis rsc.org.
Table 2: Neuroprotective Effects of this compound in Neuronal and Glial Cell Cultures
| Cell Line | Inducing Agent/Condition | Observed Effect of this compound | Key Mechanisms/Pathways | Source |
| SH-SY5Y cells | Formaldehyde stress | Significantly recovered cell viability, inhibited apoptosis, increased antioxidant activity | Modulated Bcl-2, P53, caspase-3, caspase-9 expression; increased SOD and GPx activity d-nb.info | d-nb.info |
| PC12 cells | Hydrogen peroxide-induced cell death | Protected cells | Involved in PI3K signaling pathway, activated GLP-1R d-nb.info | d-nb.info |
| SH-SY5Y cells | LPS-evoked inflammatory injury | Increased cell viability | Up-regulation of miR-145-5p tandfonline.com | tandfonline.com |
| Cultured hippocampal neurons | Aβ-induced synaptic injury | Alleviated axonal mitochondrial abnormalities, improved mitochondrial motility | Increased axonal mitochondrial density and length, improved mitochondrial trafficking frontiersin.org | frontiersin.org |
| SH-SY5Y cells | OGD/R-induced injury | Concentration-dependent reduction in injury, neuroprotective effect | (Synergistic effects with TUDCA) spandidos-publications.com | spandidos-publications.com |
| HT22 cells | Aβ₂₅₋₃₅-induced neurotoxicity | Attenuated neurotoxicity, reduced inflammatory response and apoptosis | Inhibition of TLR4/NF-κB pathway rsc.org | rsc.org |
This compound plays a significant role in protecting pancreatic β-cells and regulating their function, which is critical for glucose homeostasis mdpi.comnih.gov. It has been shown to protect rat insulinoma cells (INS-1 cells) from apoptosis induced by high glucose concentrations, primarily by promoting the Bcl-2/BAX protein ratio mdpi.com. This compound dose-dependently improved the function and proliferation of β-cells under chronic hyperglycemia mdpi.com. It was also found to attenuate apoptosis of INS-1 cells exposed to chronic palmitate, a protective effect associated with improved Akt and GLP-1 signaling vt.edu. This compound increases acute insulin (B600854) secretion in response to low and moderately high glucose levels in INS-1 β cells plos.org. Furthermore, it promotes β-cell survival by increasing proliferation and decreasing apoptosis in cultured mouse islets challenged with diabetic stimuli nih.gov. This protective effect involves activating Wnt signaling, enhancing TCF7L2 and GLP-1R expressions, activating AKT, inhibiting GSK3β activity, and promoting β-catenin nuclear translocation nih.gov.
Table 3: Pancreatic β-Cell Function and Protection by this compound
| Cell Line | Inducing Agent/Condition | Observed Effect of this compound | Key Mechanisms/Pathways | Source |
| INS-1 cells | High glucose concentration | Protected from apoptosis, improved function and proliferation | Promoted Bcl-2/BAX ratio mdpi.com | mdpi.com |
| INS-1 cells | Chronic palmitate exposure | Attenuated apoptosis | Improved Akt and GLP-1 signaling vt.edu | vt.edu |
| INS-1 β cells | Low and moderately high glucose levels | Increased acute insulin secretion | (Mechanism not specified in snippet) plos.org | plos.org |
| INS-1E cells | Human IAPP-induced cytotoxicity | Prevented cytotoxicity | Upregulation of insulin degrading enzyme (IDE) nih.gov | nih.gov |
| Cultured mouse islets | Diabetic stimuli | Promoted β-cell survival, increased proliferation, decreased apoptosis | Activated Wnt signaling, enhanced TCF7L2 and GLP-1R expression, activated AKT, inhibited GSK3β, promoted β-catenin nuclear translocation nih.gov | nih.gov |
This compound exhibits anti-inflammatory effects in immune cell lines, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages preprints.orgnih.gov. This compound significantly reduced levels of nitric oxide (NO), intracellular Ca²⁺, and hydrogen peroxide (H₂O₂) in LPS-stimulated RAW 264.7 cells at concentrations of 10, 25, and 50 µM preprints.org. It also suppressed the levels of various pro-inflammatory cytokines, including IL-6, G-CSF, MCP-1, MIP-1α, TNF-α, IP-10, GM-CSF, and MIP-1β preprints.orgnih.gov. The anti-inflammatory activity of this compound in macrophages is mediated through the calcium-P38 MAPK signaling pathway, as indicated by its ability to reduce phosphorylated P38 MAPK levels preprints.orgnih.gov. This compound also inhibited the transcription of inflammatory target genes such as Chop, Jak2, Fas, c-Jun, c-Fos, Stat3, Nos2, Ptgs2, Gadd34, Asc, Xbp1, Nlrp3, and Par-2 preprints.org.
Table 4: Anti-inflammatory Efficacy of this compound in Immune Cell Lines
| Cell Line | Inducing Agent/Condition | Observed Effect of this compound | Key Mechanisms/Pathways | Source |
| RAW 264.7 mouse macrophages | LPS stimulation | Reduced levels of NO, intracellular Ca²⁺, H₂O₂; suppressed pro-inflammatory cytokines (IL-6, TNF-α, G-CSF, MCP-1, MIP-1α, etc.) | Calcium-P38 MAPK pathway, inhibited transcription of inflammatory genes (e.g., Nos2, Ptgs2) preprints.orgnih.gov | preprints.orgnih.gov |
This compound has demonstrated significant anti-cancer activities across a spectrum of cancer cell lines, primarily by inhibiting proliferation, inducing apoptosis, and affecting cell cycle progression admaconcology.commdpi.comspandidos-publications.comnih.govmedsci.org. It has shown cytotoxicity in colorectal cancer, pancreatic adenocarcinoma cells, gastric carcinoma (AGS, SNU638, MKN45), non-small-cell lung cancer (H1299, A549), prostate cancer (DU145, PC3), breast cancer (MDA-MB-231), human leukemia (K562, HL-60, U266, U937), and tongue squamous carcinoma (HSC-3, SCC-2, SCC-9, A253) cells admaconcology.commdpi.comspandidos-publications.comnih.govqascf.com.
Specific findings include:
Oral Squamous Cell Carcinoma (OSCC) cells (HSC-2, SCC-9, A253) : this compound significantly suppressed proliferation in a concentration-dependent manner. In SCC-9 cells, it induced G2/M phase cell cycle arrest by downregulating CDK2 and Cyclin A2, and promoted apoptosis by dissipating mitochondrial membrane potential and upregulating cleaved caspase-3 and cleaved PARP spandidos-publications.comnih.gov. It also inhibited cell migration by increasing E-cadherin and decreasing MMP-2 expression, and induced autophagy by upregulating Beclin-1 and LC3-II spandidos-publications.comnih.gov.
Hepatocellular Carcinoma (HepG2, Huh7) cells : this compound promoted cell apoptosis and inhibited proliferation, migration, and invasion, mainly by targeting miR-224 to block the Wnt/β-catenin and AKT cascades mdpi.com.
Diffuse Large B-cell Lymphoma (DLBCL) cells (OCI-LY7, OCI-LY3) : this compound inhibited proliferation and induced apoptosis in a dose-dependent manner, increasing cleaved PARP and cleaved caspase-3 levels medsci.org. It also reduced the expression of lncRNA HCP5 medsci.org.
Non-Small Cell Lung Cancer (NSCLC) cells (A549, H1299) : this compound reduced viability and suppressed proliferation in a dose-dependent manner. It also inhibited migration and angiogenesis by regulating the PPARγ/VEGF-A pathway qascf.com.
Table 5: Anti-cancer Activities of this compound in Various Cancer Cell Lines
| Cancer Type (Cell Line) | Observed Effect of this compound | Key Mechanisms/Pathways | Source |
| Oral Squamous Carcinoma (HSC-2, SCC-9, A253) | Suppressed proliferation, induced G2/M arrest, induced apoptosis, inhibited migration, induced autophagy | Downregulated CDK2, Cyclin A2; dissipated mitochondrial membrane potential; upregulated cleaved caspase-3, cleaved PARP; increased E-cadherin, decreased MMP-2; upregulated Beclin-1, LC3-II; activated AMPK, inhibited JNK spandidos-publications.comnih.gov | spandidos-publications.comnih.gov |
| Hepatocellular Carcinoma (HepG2, Huh7) | Promoted apoptosis, inhibited proliferation, migration, invasion | Targeted miR-224 to block Wnt/β-catenin and AKT cascades mdpi.com | mdpi.com |
| Diffuse Large B-cell Lymphoma (OCI-LY7, OCI-LY3) | Inhibited proliferation, induced apoptosis | Increased cleaved PARP, cleaved caspase-3; inactivated HCP5/miR-27b-3p/MET axis medsci.org | medsci.org |
| Gastric Carcinoma (MKN45) | Diminished cell migration, viability, invasion, colony formation, induced apoptosis | Inactivated PI3K/AKT and JNK pathways by down-regulating HULC admaconcology.com | admaconcology.com |
| Non-Small Cell Lung Cancer (A549, H1299) | Reduced viability, suppressed proliferation, inhibited migration and angiogenesis | Regulated PPARγ/VEGF-A pathway qascf.com | qascf.com |
| Human Leukemia (K562) | Induced apoptosis | Upregulated Fas-L expression, increased caspase-3 activity, G2/M phase arrest, upregulated p-JNK, p-c-Jun, Bax, cytochrome C mdpi.com | mdpi.com |
This compound demonstrates regulatory effects on glucose and lipid metabolism in various cell models, contributing to its potential in metabolic disorders nih.gov. It has been reported to alleviate lipid accumulation in HepG2 cells treated with free fatty acids frontiersin.org. This compound can also significantly inhibit hepatic glucose production in HepG2 cells in a dose-dependent manner, partly through the activation of AMP-activated protein kinase (AMPK) jst.go.jp. This activation leads to the suppression of gluconeogenic enzymes like PEPCK and G6Pase jst.go.jp. Furthermore, this compound has been shown to promote autophagy in HepG2 cells and significantly improve insulin resistance (IR), which may be associated with the dynamic regulation of the P62/NF-κB/GLUT-4 pathway nih.gov. It improves the utilization of insulin and decreases glucose levels in the supernatant of IR HepG2 cells nih.gov.
Table 6: Regulation of Glucose and Lipid Metabolism by this compound in Cell Models
| Cell Model | Metabolic Aspect | Observed Effect of this compound | Key Mechanisms/Pathways | Source |
| HepG2 cells | Lipid accumulation | Alleviated lipid accumulation | (In free fatty acid-treated cells) frontiersin.org | frontiersin.org |
| HepG2 cells | Hepatic glucose production | Significantly inhibited (dose-dependent) | Partly through AMPK activation, suppression of PEPCK and G6Pase jst.go.jp | jst.go.jp |
| HepG2 cells | Insulin resistance | Promoted autophagy, significantly improved IR, improved insulin utilization | Associated with P62/NF-κB/GLUT-4 pathway nih.gov | nih.gov |
| HepG2 cells | Endoplasmic Reticulum stress & hepatic lipid accumulation | Reduced hepatic lipid accumulation, enhanced lysosomal activity | Increased lysosomal enzyme activities (e.g., V-ATPase) plos.org | plos.org |
In Vivo Studies in Animal Models
Skeletal Muscle and Bone Health Models
This compound exhibits promising effects on both skeletal muscle and bone health, as demonstrated in various preclinical models.
Skeletal Muscle Health: this compound has been shown to possess anti-fibrotic properties in skeletal muscle. In both in vitro and in vivo studies, it significantly reduced the expression of pro-fibrotic genes, such as transforming growth factor-beta (TGF-β) and Smad4, and improved skeletal muscle injury in a mouse contusion model mdpi.comacs.orgnih.gov. Beyond fibrosis, this compound contributes to glucose homeostasis in skeletal muscle by regulating the forkhead box O1 (FoxO1)/pyruvate dehydrogenase kinase 4 (PDK4) pathway, which promotes glucose uptake and can induce a switch from slow to fast myofiber types dovepress.comacs.org. Furthermore, this compound has demonstrated an ability to ameliorate muscle atrophy induced by dexamethasone (B1670325) (DEX) in C2C12 cells, achieving this by inhibiting FoxO1 activity through the activation of AKT nih.gov. It also showed an upregulation of mTOR protein phosphorylation in C2C12 muscle cells mdpi.com.
Table 1: Effects of this compound on Skeletal Muscle Models (Note: This is an interactive data table representation.)
| Model/Cell Line | Observed Effect | Mechanism/Pathway | Reference |
| Mouse contusion model (in vivo) | Improved skeletal muscle injury | Downregulated pro-fibrotic genes (TGF-β, Smad4) | mdpi.comacs.orgnih.gov |
| Mice skeletal muscle (in vivo) | Improved glucose homeostasis | Regulated FoxO1/PDK4 pathway, promoted glucose uptake, influenced myofiber type switch | dovepress.comacs.org |
| C2C12 cells (in vitro) | Ameliorated muscle atrophy induced by DEX | Inhibited FoxO1 activity via AKT activation | nih.gov |
| C2C12 cells (in vitro) | Upregulated mTOR protein phosphorylation | Directly observed effect on mTOR phosphorylation | mdpi.com |
Bone Health: this compound demonstrates significant anti-osteoporosis effects mdpi.com. In animal models of osteoporosis, this compound notably improved the pathological damage of trabecular bone in DEX-induced osteoporotic rats mdpi.com. Its protective actions extend to osteoblasts, where it ameliorates DEX-induced cholesterol accumulation in MC3T3-E1 cells by activating the glucagon-like peptide-1 receptor (GLP-1R)/ATP-binding cassette transporter A1 (ABCA1) axis mdpi.comdovepress.comnih.gov. This compound also inhibits DEX-induced mitochondrial apoptosis in MC3T3-E1 cells, a protective effect potentially linked to its activation of nuclear factor erythroid 2-related factor 2 (NRF2) expression and reduction of endoplasmic reticulum (ER) stress mdpi.comnih.gov. Moreover, this compound activates GLP-1R expression both in vivo and in vitro to improve DEX-induced osteoporosis mdpi.comnih.gov. It enhances osteoblast differentiation and proliferation, simultaneously suppressing cell apoptosis in dexamethasone-treated MC3T3-E1 cells nih.govresearchgate.net. The compound's ability to ameliorate DEX-induced osteoblast apoptosis is also mediated by activating autophagy through the GLP-1R/PI3K/AKT/mTOR pathway nih.gov. Furthermore, this compound has been shown to suppress oxidized low-density lipoprotein (OX-LDL)-induced osteoblast apoptosis by regulating the NRF2/NF-κB signaling pathway in both in vivo and in vitro settings nih.gov. It promotes alkaline phosphatase (ALP) activity and mineralization in DEX-treated MC3T3-E1 cells frontiersin.org. The activation of the extracellular signal-regulated kinase (ERK) signaling pathway via GLP-1 receptor is also implicated in this compound's protective effect against glucocorticoid-induced osteogenic suppression frontiersin.orgfrontiersin.org.
Table 2: Effects of this compound on Bone Health Models (Note: This is an interactive data table representation.)
| Model/Cell Line | Observed Effect | Mechanism/Pathway | Reference |
| DEX-induced OP rat model (in vivo) | Improved pathological damage of trabecular bone | Anti-osteoporosis effect | mdpi.com |
| MC3T3-E1 cells (in vitro) | Ameliorated DEX-induced cholesterol accumulation | Activated GLP-1R/ABCA1 axis | mdpi.comdovepress.comnih.gov |
| MC3T3-E1 cells (in vitro) | Inhibited DEX-induced mitochondrial apoptosis | Activated NRF2 expression, reduced ER stress | mdpi.comnih.gov |
| In vivo and in vitro models of DEX-induced OP | Improved DEX-induced OP | Activated GLP-1R expression | mdpi.comnih.gov |
| Dexamethasone-treated MC3T3-E1 cells (in vitro) | Enhanced osteoblast differentiation and proliferation, suppressed cell apoptosis | Activated autophagy via GLP-1R/PI3K/AKT/mTOR pathway | nih.govresearchgate.netnih.gov |
| Rat OP models (in vivo), Osteoblasts (in vitro) | Suppressed OX-LDL-induced osteoblast apoptosis | Regulated NRF2/NF-κB signaling pathway | nih.gov |
| DEX-treated MC3T3-E1 cells (in vitro) | Promoted ALP activity and mineralization | Activated ERK signaling pathway via GLP-1R | frontiersin.org |
General Anti-aging and Antioxidant Effects in vivo
This compound exhibits significant general anti-aging and antioxidant effects in vivo, primarily through its capacity to combat oxidative stress and regulate cellular pathways associated with aging.
Antioxidant Effects: this compound is recognized for its natural antioxidant activity frontiersin.org. It protects the myocardium of diabetic rats from damage by preventing oxidative stress, mediated through the NRF2/HO-1 signaling pathway researchgate.net. This compound actively scavenges reactive oxygen species (ROS) and free radicals frontiersin.org. In models of liver fibrosis, it increases the activity of key antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), while simultaneously reducing levels of malondialdehyde (MDA), a marker of oxidative stress nih.gov. Studies on chronic unpredictable mild stress (CUMS) mice have shown that this compound reduces oxidative stress by decreasing ROS production and inflammation researchgate.netresearchgate.net. It also protects against myocardial injury by inhibiting oxidative stress and ferroptosis through the activation of the Grsf1/GPx4 axis in vivo frontiersin.org. In the context of neuroprotection, this compound attenuates mitochondrial dysfunction and memory deficits in APP/PS1 transgenic mice by suppressing mitochondrial oxidative damage ingentaconnect.com. Furthermore, it suppresses rotenone-induced neuronal oxidative damage, which is associated with NRF2 signaling, in a Parkinson's disease mouse model nih.gov. In human dermal fibroblasts exposed to UV-B irradiation, this compound can upregulate NRF2 levels and augment total glutathione (GSH) content, thereby suppressing ROS elevation nih.govtandfonline.com. It also contributes to reducing liver oxidative stress and inhibiting cellular ROS production frontiersin.org.
Table 3: In vivo Antioxidant Effects of this compound (Note: This is an interactive data table representation.)
| Model | Observed Effect | Mechanism/Pathway | Reference |
| Diabetic rats (myocardium) | Protected myocardium from oxidative damage | NRF2/HO-1 signaling pathway | researchgate.net |
| Liver fibrosis models | Increased SOD and GSH-Px activity, reduced MDA levels | Scavenging ROS and free radicals | nih.gov |
| CUMS mice | Reduced oxidative stress and inflammation | Decreased ROS production | researchgate.netresearchgate.net |
| Myocardial injury rats | Protected against myocardial injury | Inhibited oxidative stress and ferroptosis via Grsf1/GPx4 axis activation | frontiersin.org |
| APP/PS1 transgenic mice | Attenuated mitochondrial dysfunction and memory deficits | Suppressed mitochondrial oxidative damage | ingentaconnect.com |
| Rotenone-induced Parkinson's disease mouse model | Suppressed neuronal oxidative damage | Associated with NRF2 signaling | nih.gov |
| Human dermal fibroblasts (UV-B irradiated) | Suppressed ROS elevation, augmented GSH content | Upregulated NRF2 levels | nih.govtandfonline.com |
General Anti-aging Effects: this compound is implicated in the treatment of age-related diseases aginganddisease.org. Its anti-aging properties are partly attributed to its ability to reverse mitochondrial dysfunction. This includes decreasing oxidative stress products, improving mitochondrial morphology, increasing anti-oxidative enzyme levels, blunting mitochondrial membrane depolarization, and attenuating mitochondrial calcium overload aginganddisease.org. In senescence-accelerated mouse prone-8 (SAMP8) mice, a model for accelerated aging, this compound was observed to ameliorate physical function deterioration, although it did not improve cognitive function deterioration in this specific model nih.gov.
Table 4: In vivo Anti-aging Effects of this compound (Note: This is an interactive data table representation.)
| Model | Observed Effect | Mechanism/Pathway | Reference |
| Various age-related disease models | Involved in treatment of age-related diseases | Reversing mitochondrial dysfunction (decreasing oxidative stress products, improving mitochondrial morphology, increasing anti-oxidative enzymes, blunting membrane depolarization, attenuating calcium overload) | aginganddisease.org |
| SAMP8 mice (aging-accelerated model) | Ameliorated physical function deterioration | - | nih.gov |
Structure Activity Relationship Sar and Chemical Modifications
Comparative Analysis of Geniposide (B1671433) and its Aglycone (Genipin) Activities
This compound is an iridoid glycoside, consisting of the aglycone genipin (B1671432) and a glucose moiety. Upon oral administration, this compound largely acts as a prodrug. It is hydrolyzed by β-glucosidases produced by intestinal microflora, releasing its active aglycone, genipin. mdpi.comnih.gov This biotransformation is critical, as genipin is often considered the primary mediator of the pharmacological effects observed after this compound intake. nih.govresearchgate.net While both compounds exhibit a range of biological activities, their potency and mechanisms can differ significantly.
Genipin generally demonstrates more potent effects than this compound in various assays. For instance, genipin has been shown to possess strong anti-inflammatory, hepatoprotective, antithrombotic, and anticancer properties. mdpi.comnih.gov In contrast, this compound's direct activity is often less pronounced. Studies on cervical cancer cell lines showed that genipin was cytotoxic, whereas this compound was inactive. mdpi.comnih.gov This difference is largely attributed to the structural distinction at the C1 position: genipin has a free hydroxyl group (-OH), while this compound has a glucose unit attached via a β-glycosidic bond. bjmu.edu.cn
The free hydroxyl group at the C1 position of genipin is a key structural feature for certain biological activities, particularly its cytotoxic effects. bjmu.edu.cn However, the presence of the glucose moiety in this compound confers greater water solubility and stability compared to genipin, which may make it a better "starter" therapeutic agent for oral delivery, ensuring it reaches the gut for conversion into the active genipin. mdpi.com
In some cases, the activities of the two compounds are comparable or even context-dependent. For example, in a mouse model of hepatic ischemia/reperfusion injury, both this compound and genipin provided significant protection by reducing oxidative stress and apoptosis. nih.gov this compound also demonstrated a stronger anti-angiogenic effect than genipin in a specific assay. nih.gov The effects on apoptotic signaling can also be contradictory depending on the experimental model; genipin has been shown to induce apoptosis in HepG2 cells, while this compound did not. nih.gov
| Feature | This compound | Genipin | Reference(s) |
| Structure | Genipin with a glucose moiety at C1 | Aglycone of this compound with a hydroxyl group at C1 | bjmu.edu.cn |
| Role | Primarily a prodrug | Active metabolite | mdpi.comnih.gov |
| Hepatoprotection | Effective upon oral administration (via conversion) | Directly active; protects against ischemia/reperfusion injury | mdpi.comnih.gov |
| Cytotoxicity | Lacks cytotoxic effects in some cancer cell lines | Cytotoxic; effect is dependent on the C1-OH group | mdpi.comnih.govbjmu.edu.cn |
| Anti-inflammatory | Active, likely through conversion to genipin | Potent anti-inflammatory agent | mdpi.com |
| Solubility | Higher water solubility | Lower water solubility | mdpi.com |
| Apoptotic Signaling | Variable effects; can be anti-apoptotic (PC12 cells) or have no effect (HepG2 cells) | Pro-apoptotic in HepG2 cells | nih.gov |
Synthetic Strategies for this compound Derivatives
To improve the therapeutic potential of this compound, various chemical modifications have been explored. These strategies aim to enhance properties such as lipophilicity, bioavailability, and biological potency. Key approaches include esterification to create more lipophilic molecules and the synthesis of complex derivatives like monoterpene alkaloids.
This compound's relatively poor fat solubility can limit its bioavailability and ability to cross cell membranes. researchgate.net Esterification is a common strategy to increase lipophilicity. researchgate.net The hydroxyl groups on the this compound structure, particularly at the C6 and C10 positions of the iridoid core and on the glucose moiety, serve as primary sites for these modifications.
Natural derivatives of this compound often feature esterification with various organic acids, such as acetic acid, p-coumaric acid, ferulic acid, and caffeic acid. mdpi.com Inspired by these natural analogues, synthetic strategies focus on introducing acyl or other lipophilic groups. These modifications can increase the permeability of the molecule through biological membranes, potentially enhancing its access to intracellular targets. researchgate.net For example, a series of this compound derivatives were synthesized with modifications on the glucose scaffold to act as protein tyrosine phosphatase 1B (PTP1B) inhibitors, demonstrating that such alterations can significantly impact biological activity. nih.gov
Monoterpene alkaloids are a class of natural products with diverse and potent pharmacological activities. mdpi.com Genipin, the aglycone of this compound, serves as a valuable starting material for the semi-synthesis of these complex molecules. A key synthetic route is the reductive amination of genipin. nih.gov
This process typically involves two main steps:
Hydrolysis of this compound: this compound is first hydrolyzed, usually with the enzyme β-glucosidase, to yield genipin. nih.gov
Reductive Amination: The resulting genipin is then reacted with primary amines, such as L-amino acid methyl ester hydrochlorides, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This reaction forms a stable carbon-nitrogen bond, leading to the creation of novel monoterpene alkaloid derivatives. nih.gov
This strategy has been successfully employed to prepare libraries of new alkaloid compounds derived from the readily available natural product this compound. nih.gov
SAR Studies of Synthesized Derivatives
SAR studies of synthesized this compound and genipin derivatives have provided critical insights into the chemical features required for specific biological activities. By systematically altering the structure and assessing the resulting changes in potency, researchers can identify key functional groups and structural motifs.
Research has established clear correlations between specific structural modifications of the genipin/geniposide scaffold and biological outcomes.
The C1 Position: The substituent at the C1 position is a critical determinant of cytotoxicity. The presence of a free hydroxyl group on genipin is essential for its ability to inhibit uncoupling protein 2 (UCP2) and induce apoptosis in pancreatic cancer cells. When this hydroxyl group is substituted, as in this compound (with a glucose moiety) or 1-ethyl-genipin, the cytotoxic activity is lost. nih.gov
The C10 Position: In contrast to the C1 position, modifications at the C10 hydroxyl group are well-tolerated and can even enhance activity. Derivatives where the C10-OH was replaced with pivaloyl (10-piv-genipin) or acetic acid ester groups (10-acetic acid-genipin) retained biological effects similar to the parent genipin, provided the C1-OH group was intact. nih.gov Furthermore, introducing a 1,2,3-triazole ring at the C10 position of genipin was shown to significantly increase antiproliferative activity against murine lymphocytic leukemia (P388) and human lung carcinoma (A549) cells. researchgate.net
The Glucose Moiety: For activities not dependent on cytotoxicity, such as the inhibition of PTP1B for anti-diabetic effects, the glucose scaffold of this compound is vital. SAR studies of PTP1B inhibitors revealed that the glucose moiety, along with benzylated glycosyl groups and an arylethenesulfonic acid ester modification, significantly influenced inhibitory potency and selectivity. nih.gov
Antihyperuricemic Activity: In a series of derivatives designed as xanthine (B1682287) oxidase (XOD) inhibitors, compound 2e emerged as the most potent, with an IC₅₀ value of 6.67 µM. This suggests that specific modifications can tune the molecule to interact effectively with different enzymatic targets. nih.gov
Anticancer Activity (KRAS G12D): A series of genipin derivatives were developed as potential inhibitors of the KRAS G12D mutation. Several compounds showed potent anticancer effects, with IC₅₀ values in the low micromolar range against KRAS G12D mutant tumor cells. nih.gov
| Compound/Derivative | Modification | Target/Assay | Potency (IC₅₀) | Reference(s) |
| Genipin | Parent Compound | P388 cancer cells | 11.12 µM | researchgate.net |
| Genipin | Parent Compound | A549 cancer cells | >20.0 µM | researchgate.net |
| This compound (1-GNP1) | C1-OH substituted with glucose | Panc-1 cell proliferation | Inactive | nih.gov |
| 1-ethyl-genipin (1-GNP2) | C1-OH substituted with ethyl ether | Panc-1 cell proliferation | Inactive | nih.gov |
| 10-piv-genipin (10-GNP1) | C10-OH esterified with pivalic acid | Panc-1 cell proliferation | Active (similar to Genipin) | nih.gov |
| C-10 Triazole Derivative 3b | 1,2,3-triazole at C10 | P388 cancer cells | 2.54 µM | researchgate.net |
| C-10 Triazole Derivative 3b | 1,2,3-triazole at C10 | A549 cancer cells | 4.53 µM | researchgate.net |
| Derivative 7a | Modified glucose & aglycone | PTP1B Inhibition | 0.35 µM | nih.gov |
| Derivative 17f | Modified glucose & aglycone | PTP1B Inhibition | 0.41 µM | nih.gov |
| Derivative 2e | Modified this compound | Xanthine Oxidase (XOD) | 6.67 µM | nih.gov |
| Derivative SK12 | Modified genipin | KRAS G12D (CT26 cells) | ~7-9 µM | nih.gov |
Through SAR studies, specific structural moieties have been identified as crucial for enhancing particular biological activities:
C1-Hydroxyl Group: This moiety is a key pharmacophore for the cytotoxic and pro-apoptotic effects of genipin, particularly through the inhibition of UCP2. nih.gov Its presence is a prerequisite for this type of activity.
C10-Triazole Moiety: The introduction of a 1,2,3-triazole ring system at the C10 position of genipin has proven to be an effective strategy for significantly boosting its antiproliferative potency against cancer cells. researchgate.net
Benzylated Glycosyl and Arylethenesulfonic Acid Ester Groups: In the context of PTP1B inhibition, the combination of a benzylated glucose scaffold and an arylethenesulfonic acid ester group on the aglycone portion of a this compound derivative leads to highly potent and selective inhibitors. nih.gov These bulky, lipophilic groups likely enhance binding affinity and specificity within the active site of the PTP1B enzyme.
Fused Heterocyclic Rings: The synthesis of tricyclic cyclopentaimidazopyridines from genipin has yielded compounds with potent anti-inflammatory activity, significantly exceeding that of the reference drug Indomethacin in inhibiting NO production. This indicates that fusing new heterocyclic ring systems to the genipin core is a viable strategy for developing powerful anti-inflammatory agents. nih.gov
Pharmacokinetic Research and Metabolic Fate Preclinical Focus
Absorption and Distribution Profiles in Animal Models (e.g., Rats, Mice)
Studies in rat models have shown that Geniposide (B1671433) is rapidly absorbed following oral administration, with peak plasma concentrations typically occurring around 1 hour researchgate.netnih.gov. However, the absolute oral bioavailability of pure this compound in rats is generally low, reported to be approximately 9.67% researchgate.netnih.govdovepress.com. This low bioavailability may be attributed to its hydrophilic glycoside structure, which can hinder its penetration through the gut membrane researchgate.net. In contrast, when administered as a Gardenia fruits extract, the bioavailability can be significantly higher, reaching up to 32.32% researchgate.netacs.orgoup.com. This suggests that co-occurring components in herbal formulations may enhance this compound's absorption researchgate.netmdpi.comnih.gov.
This compound absorption mechanisms have been investigated using intestinal perfusion and Caco-2 models, indicating that it is primarily absorbed via passive diffusion, with better absorption observed in the duodenum and jejunum researchgate.netmdpi.comnih.gov. There is also evidence suggesting that this compound might be a potential substrate for P-glycoprotein, an active efflux mechanism, as its transport was influenced by verapamil (B1683045) researchgate.netnih.gov.
Following absorption, this compound is widely distributed in various tissues and organs in rats. After oral administration, the highest concentrations (area under the curve from 0 to 4 hours, AUC₀→₄h) were observed in the kidney, followed by the spleen, liver, heart, lung, and brain researchgate.netnih.gov. The concentration in the brain was found to be the lowest researchgate.netnih.govmdpi.com.
Pharmacokinetic parameters for this compound in rats after different administration routes are summarized in the table below:
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC₀→∞ (h·µg/mL) | Absolute Bioavailability (%F) | Reference |
| Intravenous (IV) | 10 mg/kg | 42.410 ± 6.268 (plasma, mice) nih.gov | - | 6.99 ± 1.27 | - | researchgate.netnih.gov |
| Oral (PO) | 100 mg/kg | ~1 | 1 | 6.76 ± 1.23 | 9.67 | researchgate.netnih.gov |
| Intragastric (i.g.) | 50 mg/kg | - | - | - | 9.74 | mdpi.com |
| Intramuscular (i.m.) | 8 mg/kg | - | - | - | 72.69 | mdpi.com |
| Intranasal (i.n.) | 8 mg/kg | 21.881 ± 5.398 (plasma, mice) nih.gov | 0.016 (1 min) (mice) nih.gov | - | 49.54 (rats) mdpi.com, 85.38 (mice) nih.gov | nih.govmdpi.com |
Note: Some data points refer to mice studies when rat data was not explicitly available for that specific parameter or route, as indicated in the reference.
The distribution of this compound in tissues after oral administration in rats showed the following order of AUC₀→₄h values: kidney > spleen > liver > heart > lung > brain researchgate.netnih.gov.
Systemic Metabolism and Metabolite Identification in vivo
This compound undergoes complex systemic metabolism in vivo, primarily involving two distinct pathways wikipedia.orgnews-medical.netengineering.org.cn. One major pathway involves the hydrolysis of the glycosidic bond at C-1, leading to the formation of its aglycone, genipin (B1671432) acs.orgmdpi.comnews-medical.netengineering.org.cn. This hydrolysis is largely influenced by intestinal microbial β-glucosidase acs.orgnews-medical.netengineering.org.cn. Genipin can then undergo further metabolic reactions, including conjugation with taurine (B1682933), sulfate (B86663), and glucuronide news-medical.netengineering.org.cn. For instance, the glucuronic acid conjugate of genipin has been identified as a main metabolite mdpi.comwestminster.ac.uk.
The second metabolic pathway involves the parent drug or its isomer, with reactions such as demethylation, glucuronic acid reaction, and hydroxylation of this compound itself mdpi.comnews-medical.netengineering.org.cn. Demethylation of this compound can lead to geniposidic acid, which can then undergo glucuronidation engineering.org.cn. Hydroxylation of this compound to form 6α-hydroxythis compound has also been identified engineering.org.cn.
Comprehensive studies using ultra-high-performance liquid chromatography coupled with mass spectrometry have identified numerous metabolites in various biological matrices of rats. For example, one study identified a total of 33 metabolites of this compound in male Sprague-Dawley rats after oral administration mdpi.comtandfonline.com. These metabolites were distributed across different tissues, with 6 metabolites found in the heart, 12 in the liver, 3 in the spleen, 6 in the brain, 6 in the lung, 12 in the kidney, and 4 in rat liver microsomes (RLMs) mdpi.comtandfonline.comresearchgate.net. Another study identified 24 metabolites in rat plasma, urine, feces, and bile samples, highlighting the extensive biotransformation news-medical.net. In urine, a total of 31 metabolites were identified, and 17 in plasma wikipedia.orgtandfonline.com.
The metabolic reactions observed for this compound in vivo include hydrolysis, hydroxylation, taurine conjugation, demethylation, hydrogenation, decarboxylation, cysteine S-conjugation, sulfate conjugation, and glucosylation, as well as composite reactions of these pathways dovepress.comtandfonline.comresearchgate.net.
Excretion Routes and Kinetics in Preclinical Models
This compound and its metabolites are primarily eliminated from the body. In rats, after oral administration, plasma this compound is nearly completely eliminated within 12 hours researchgate.netnih.gov. The majority of excretion in humans is urinary wikipedia.org. Studies in rats have shown that this compound is excreted in feces, and the levels can be significantly higher in antibiotic-treated rats, suggesting that gut microbiota plays a role in its metabolism and subsequent excretion acs.orgacs.org.
The rapid elimination of this compound from plasma within 12 hours in rats has been consistently observed researchgate.netnih.govmdpi.com.
Bioavailability Considerations in Preclinical Studies
The bioavailability of this compound in preclinical models is a critical factor influencing its pharmacological effects. As highlighted, the absolute oral bioavailability of pure this compound in rats is notably low, around 9.67% researchgate.netnih.govdovepress.com. This low oral bioavailability is a significant consideration for its therapeutic application, potentially due to its hydrophilic nature and poor gut membrane penetration researchgate.netmdpi.com.
However, the bioavailability can be significantly modulated by several factors:
Formulation Type : Administration of this compound as part of a Gardenia fruits extract or a complex herbal formulation (e.g., Zhi-Zi-Chi-Tang) markedly increases its oral bioavailability in rats to 32.32% and 27.17%, respectively, compared to the pure compound researchgate.netacs.orgoup.comnih.gov. This suggests beneficial interactions with other components in the herbal matrix nih.gov.
Gut Microbiota : The intestinal microbiota plays a crucial role in the metabolism and bioavailability of this compound. Gut microbial β-glucosidase can hydrolyze this compound to genipin, which is then more readily absorbed dovepress.comacs.orgnews-medical.net. Studies with antibiotic-treated rats have shown increased systemic exposure to this compound due to the suppression of microbial metabolic activities, indicating the gut microbiota's impact on its bioavailability acs.orgacs.org.
Administration Route : The route of administration significantly affects bioavailability. Intramuscular administration has shown a higher absolute bioavailability (72.69%) compared to oral (9.74%) and intranasal (49.54%) routes in rats mdpi.commdpi.com. In mice, intranasal administration also demonstrated high bioavailability (85.38%) nih.gov.
Disease Models : Pharmacokinetic parameters of this compound can vary between normal and disease models. For instance, in middle cerebral artery occlusion (MCAO) injured rats, the absorption of this compound was found to be better than in normal rats, characterized by a shorter Tmax, higher Cmax, and longer mean residence time (MRT) researchgate.net.
These preclinical findings underscore the importance of formulation, gut microbiota, and administration route in optimizing the systemic exposure and therapeutic efficacy of this compound.
Advanced Research Methodologies in Geniposide Studies
The exploration of Geniposide's therapeutic potential has been significantly advanced by the application of sophisticated research methodologies. These techniques have enabled a deeper understanding of its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and analytical quantification.
Emerging Research Areas and Future Directions Preclinical Focus
Elucidating Unexplored Molecular Targets and Interacting Pathways
Current preclinical investigations are delving deeper into the precise molecular targets and interacting pathways through which geniposide (B1671433) exerts its therapeutic effects. This compound has been shown to modulate a wide array of signaling pathways, including MAPK, PI3K, ERK, JNK, AKT, TLR, mTOR, Nrf2, and NF-κB, contributing to its anti-inflammatory actions. For instance, it can downregulate Toll-like receptor 4 (TLR4) expression to mitigate inflammation by inhibiting NF-κB and the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Furthermore, this compound influences inflammation and prevents atherosclerotic injury by upregulating Wnt1 and downregulating DKK1 expression in ox-LDL-stimulated human umbilical vein endothelial cells (HUVECs), which subsequently suppresses NF-κB and IL-12 expression. nih.gov Its anti-inflammatory effects in macrophages, particularly against lipopolysaccharide (LPS)-induced responses, are mediated by suppressing MAPK, AP-1, and NF-κB signaling pathways, leading to reduced expression of COX-2, iNOS, TNF-α, IL-6, nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov
Beyond inflammatory pathways, multi-omics approaches are providing unprecedented insights into this compound's broader mechanistic landscape. Integrated analyses of miRNAome, proteome, and metabolome have revealed that this compound extensively regulates various metabolic pathways, with the citrate (B86180) cycle (TCA cycle) identified as a particularly significant target. nih.gov Specifically, this compound can enhance energy metabolism by modulating the TCA cycle pathway. Research indicates a strong positive correlation between miR-144-5p and oxoglutaric acid, as well as isocitrate dehydrogenase (IDH) 1 and 2, all of which are involved in the TCA cycle. This compound's hepatoprotective effect, for example, has been linked to a decrease in miR-144-5p levels, which in turn regulates the TCA cycle by directly targeting IDH1 and IDH2. nih.gov In neuroprotection, this compound's mechanisms against oxidative damage in PC12 cells involve increasing heme oxygenase-1 (HO-1) via the cAMP/PKA/cAMP response element-binding protein (CREB) signaling pathway, and upregulating HO-1 and Bcl-2 by activating p90RSK through the MAPK signaling pathway. nih.gov In Alzheimer's disease (AD) models, this compound has been shown to downregulate mTOR activity, reducing amyloid plaque deposition and improving cognitive function by influencing p-Akt/Akt, p-mTOR/mTOR, and p-4E-BP1/4E-BP1 expression, alongside enhancing autophagy. aging-us.comimrpress.com
Investigating Complex Interactions with the Microbiome and Host Physiology
The interplay between this compound and the host microbiome is a critical area of emerging research, particularly given that the intestinal microbiota significantly influences the metabolism of herbal medicines. frontiersin.org Preclinical studies have demonstrated that this compound can be transformed into its aglycone, genipin (B1671432), by intestinal microflora enzymes, specifically β-glucosidase, within the bowel. nih.gov This microbial transformation is crucial, as genipin, a hydrolysate of this compound, is implicated in some of this compound's effects, including potential hepatotoxicity. Genipin has been observed to spontaneously convert into a reactive dialdehyde (B1249045) intermediate that can covalently bind to primary amine groups of free amino acids and hepatic proteins. nih.gov The essential role of microbial glycosidases in this process has been highlighted by studies where pretreatment with β-glucosidase or antibiotics significantly modulated genipin dialdehyde formation and protein modification. nih.gov
The gut microbiota's influence extends beyond metabolism, affecting the efficacy and potential toxicity of various compounds. It can either provide nutrients for specific bacteria or metabolize compounds to generate novel metabolites, some of which may exhibit greater pharmacological activity and improved absorption compared to the parent compounds. frontiersin.org Germ-free animal models are invaluable preclinical tools for investigating these complex interactions, particularly in immune-mediated metabolic, peripheral, and central diseases. researchgate.net Dysbiosis of the gut microbiota has been linked to a range of chronic conditions, including neurodegenerative, cardiovascular, metabolic, and gastrointestinal diseases, underscoring the importance of understanding how this compound interacts with this dynamic ecosystem. frontiersin.org The microbiota can indirectly influence physiological processes modulated by stress hormones, such as immune response and metabolism, and directly impact insulin (B600854) sensitivity and glucose metabolism. mdpi.com Furthermore, the development of the host immune system is profoundly shaped by microbial colonization. mdpi.com
Development of Advanced Delivery Systems to Optimize Preclinical Efficacy
A significant challenge in the preclinical development of this compound is its poor oral absorption and low bioavailability, which limit its therapeutic applications. researchgate.netresearchgate.net To overcome these limitations, advanced delivery systems are being actively explored. One approach involves chemical modification, as evidenced by penta-acetyl this compound ((Ac)5GP), an acetylated derivative that has demonstrated superior pharmacological effects and anti-inflammatory properties compared to the parent compound. researchgate.net
Nanotechnology offers promising solutions for enhancing this compound's delivery. This compound-solid lipid nanoparticles (SLNs) have shown potential in improving bioavailability. researchgate.net Strategies such as spray drying iridoid compounds with maltodextrin (B1146171) or inulin (B196767) are also being developed to enhance delivery. researchgate.net Nanoparticle delivery systems generally contribute to increased bioavailability, stability, and water solubility of therapeutic agents. mdpi.com For instance, this compound and harpagoside (B1684579) functionalized cerium oxide nanoparticles (GH/CeO2 NPs) have been investigated for their neuroprotective capabilities in Alzheimer's disease models, exhibiting promising activity against protein aggregation, cholinergic deficits, and cognitive dysfunction. mdpi.com Lipid-based microemulsion delivery systems have also been shown to improve the stability and bioavailability of genipin, this compound's metabolite. researchgate.net The broader field of phyto-nanotechnology, which involves encapsulating plant-derived compounds within nanoparticles, is a promising avenue for targeted drug delivery, enhanced bioavailability, and sustained release, thereby optimizing therapeutic efficacy and minimizing systemic side effects. dntb.gov.ua The development of novel formulations, such as nanocomposites, represents a future direction for this compound's preclinical advancement. nih.gov
Designing and Characterizing Novel Derivatives for Improved Pharmacological Profiles
Ongoing research focuses on the structural modification of this compound and its derivatives to create new drug candidates. This includes studying the chemical reactivity of primary hydroxyl groups within iridoid glycosides to guide targeted modifications. researchgate.net The approach of designing synthetic compounds based on a thorough understanding of disease biology to target specific molecular pathways, as seen in cancer research, can be applied to this compound to develop derivatives with more precise and potent actions. rsc.org The innovative combination of this compound with other compounds, such as harpagoside in cerium oxide nanoparticles, also represents a strategy for creating compounds with enhanced therapeutic effects. mdpi.com
Expanding Preclinical Research to New Disease Models and Pathophysiological Conditions
Preclinical research on this compound is continually expanding to explore its therapeutic potential in a broader spectrum of disease models and pathophysiological conditions. This compound is currently being investigated in preclinical models for neurological disorders, liver diseases, diabetes mellitus (DM), cardiovascular disorders, and tumors. nih.gov
Key areas of expansion include:
Atherosclerotic Cardiovascular Disease: this compound demonstrates anti-atherosclerotic effects by modulating immune cells, influencing reverse cholesterol transport, limiting macrophage foam cell formation, and improving lipid metabolism. Future research aims to further investigate its effects on autophagy and apoptosis in vascular smooth muscle cells (VSMCs). nih.gov
Cerebral Diseases: this compound exhibits protective effects in models of cerebral ischemia, Alzheimer's disease (AD), and depression. It can reduce the area of cerebral infarction and alleviate neuronal damage by inhibiting inflammatory signals (e.g., NLRP3, TNF-α, IL-6, IL-1β) and activating PI3K/Akt and Wnt/catenin pathways. nih.gov
Alzheimer's Disease (AD): In AD models, this compound enhances autophagy and inhibits apoptosis by regulating mTOR function. aging-us.comimrpress.comnih.gov It also acts as a glucagon-like peptide-1 receptor (GLP-1R) agonist, contributing to the reduction of amyloid plaques, inhibition of oxidative stress, and alleviation of memory impairment and synaptic loss. aging-us.comnih.gov It protects against Aβ1-42-induced toxicity in neuroblastoma SH-SY5Y cells by inhibiting Akt and mTOR phosphorylation and enhancing autophagy. imrpress.com
Parkinson's Disease (PD): Studies in MPTP-induced Parkinson's models have shown that this compound can increase the number of TH-positive dopaminergic neurons and protect existing neurons. mdpi.com Its potential as a neuroprotective agent in PD is further supported by its ability to act as a GLP-1R agonist, which may reduce neuronal insulin resistance. plos.org
Liver Fibrosis/Injury: this compound shows therapeutic effects on liver fibrosis, improving lipid and glucose metabolic disorders. researchgate.net It inhibits oxidative stress, inflammation, and apoptosis in the liver, and ameliorates CCl4-induced liver fibrosis by modulating metabolic pathways such as glycolysis, glutathione (B108866), and sulfur metabolism. researchgate.netmdpi.com
Diabetes Mellitus (DM): this compound improves β-cell function and proliferation under chronic hyperglycemia conditions. In diabetic mice, it reduces body weight, blood glucose, and cognitive decline, while inhibiting the production of inflammatory cytokines. mdpi.com
Ischemia-Reperfusion (I/R) Injury: this compound protects against I/R injury by activating autophagy, inhibiting inflammation, and suppressing oxidative stress. nih.gov
Obesity-Related Cardiac Injury: Preclinical studies indicate that this compound can attenuate myocardial inflammatory responses and cardiomyocyte apoptosis induced by a high-fat diet (HFD) through the activation of AMPK and Sirtuin (Sirt1). mdpi.com
Osteoporosis: this compound has also demonstrated an anti-osteoporosis effect in preclinical settings. mdpi.com
Advancing Methodologies for Comprehensive Mechanistic Studies
To gain a more holistic and in-depth understanding of this compound's mechanisms of action, advanced methodologies are being increasingly adopted in preclinical research. Multi-omics approaches, integrating miRNAome, proteome, and metabolome analyses, are crucial for providing comprehensive mechanistic insights. nih.govfrontiersin.org This integrated analysis allows for the identification of key regulators and the elucidation of functional regulation patterns. nih.gov Metabolomics, for example, helps characterize changes in metabolites during drug treatment and their association with disease indicators, facilitating the discovery of relevant metabolites and potential metabolic pathways. frontiersin.org Proteomics enables direct comparison of the effects and alterations induced by this compound on protein quantity and types, aiding in the exploration of drug targets and mechanisms, and unveiling drug-body interaction mechanisms. frontiersin.org
Network pharmacology is another powerful tool being utilized to systematically analyze the complex underlying mechanisms of this compound, such as its effects on ischemia-reperfusion injury. nih.gov Furthermore, cutting-edge genetic engineering technologies like CRISPR/Cas9 are being employed to generate animal models that accurately recapitulate human disease pathology. This allows for the precise study of molecular and cellular functions of gene products and the correction of specific mutations, which can be invaluable for dissecting this compound's therapeutic pathways. mdpi.com Induced pluripotent stem cell (iPSC) technology also offers a platform to reprogram patient-specific somatic cells, providing robust cellular models for studying disease pathophysiological mechanisms relevant to this compound's effects. mdpi.com
Exploring Combinatorial Research Strategies with Other Bioactive Compounds
An emerging and promising area of preclinical research involves exploring combinatorial strategies, where this compound is investigated in conjunction with other bioactive compounds to achieve synergistic or enhanced therapeutic outcomes. Studies have begun to focus on combinations of this compound with compounds such as baicalin, ginsenosides, and chlorogenic acid for addressing complex diseases. nih.gov
Innovative approaches include the development of novel formulations like this compound and harpagoside functionalized cerium oxide nanoparticles (GH/CeO2 NPs), which have shown enhanced neuroprotective activity compared to single agents or even standard treatments like donepezil (B133215) in certain contexts. mdpi.com Phyto-nanotechnology, in general, facilitates combination therapies by synergizing the benefits of multiple compounds and conventional drugs encapsulated within nanoparticles. dntb.gov.ua Preclinical evidence also suggests that phytoconstituents from Gardenia jasminoides, including this compound, in combination with conventional chemotherapeutic agents like cisplatin, can exert significant cytotoxic effects on glioblastoma multiform cells. rsc.org Furthermore, studies on Gardenia jasminoides fruit preparations indicate that combinations of its components, such as this compound and crocin, can lead to improved neuroprotective effects, particularly in remedying mitochondrial dysfunction. acs.org The observation of nonlinear pharmacokinetic properties of this compound when administered within complex herbal formulas, such as Yin-Chen-Hao-Tang, further suggests potential synergistic interactions among its bioactive components. mdpi.com
Q & A
Basic: What are the standard methodologies for isolating and quantifying Geniposide in plant extracts, and how can their reproducibility be ensured?
Answer: Isolation typically involves solvent extraction (e.g., ethanol/water mixtures) followed by chromatographic techniques like HPLC or UPLC with UV/Vis or MS detection . Reproducibility requires strict adherence to protocols for solvent ratios, column temperatures, and calibration curves. Cross-lab validation using reference standards (e.g., from the National Institute of Standards) and inter-laboratory comparisons are critical .
Advanced: How can researchers optimize this compound’s bioavailability in pharmacokinetic studies, and what are the key methodological challenges?
Answer: Strategies include nano-encapsulation or co-administration with absorption enhancers (e.g., piperine). Challenges involve balancing solubility (via surfactants) and minimizing first-pass metabolism. Methodologically, use compartmental pharmacokinetic models and LC-MS/MS for plasma concentration tracking, ensuring sufficient sample size (power analysis) to address inter-individual variability .
Basic: What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s anti-inflammatory effects?
Answer: Use the P-E/I-C-O framework:
- Population (P): Cell lines (e.g., RAW 264.7 macrophages) for preliminary screening.
- Exposure (E): Dose ranges aligned with physiological relevance.
- Outcome (O): Measure cytokines (IL-6, TNF-α) via ELISA.
In vivo models (e.g., murine colitis) require ethical approval and justification of translational relevance .
Advanced: How can contradictory findings in this compound’s pharmacological effects (e.g., pro- vs. anti-apoptotic) be systematically analyzed?
Answer: Conduct meta-analyses of dose-dependent responses and contextualize study conditions (e.g., cell type, concentration). Integrate multi-omics data (transcriptomics, proteomics) to identify signaling pathways (e.g., NF-κB or PI3K/Akt) that may explain dual roles . Statistical methods like ANOVA with post-hoc tests can resolve variability .
Basic: What analytical methods are most reliable for validating this compound’s purity and structural integrity?
Answer: Combine NMR (¹H/¹³C for structural confirmation), HPLC-DAD for purity (>98%), and HRMS for molecular weight verification. Document batch-to-batch variability using coefficient of variation (CV) calculations .
Advanced: What experimental designs are suitable for investigating this compound’s synergistic effects with other compounds (e.g., in traditional formulations)?
Answer: Use factorial design experiments to test combinatorial ratios. Measure synergy via the Combination Index (CI) method (Chou-Talalay). Validate with isobolograms and pathway enrichment analysis to identify overlapping molecular targets .
Basic: How can researchers standardize assays for assessing this compound’s antioxidant activity across different laboratories?
Answer: Adopt the DPPH/ABTS radical scavenging assays with Trolox equivalents for quantification. Standardize reaction times, pH, and temperature. Include positive controls (e.g., ascorbic acid) and report IC₅₀ values with 95% confidence intervals .
Advanced: What longitudinal study designs are recommended for evaluating this compound’s long-term neuroprotective effects?
Answer: Use randomized controlled trials (RCTs) in animal models (e.g., Alzheimer’s transgenic mice) with endpoints like Morris water maze performance and Aβ plaque quantification. Address attrition bias through intention-to-treat analysis and adjust for confounding variables (e.g., age, diet) .
Basic: What are the best practices for ensuring ethical compliance in this compound research involving animal models?
Answer: Follow ARRIVE guidelines for reporting, obtain IACUC approval, and justify sample sizes via power analysis. Use humane endpoints (e.g., weight loss >20%) and minimize suffering through analgesia .
Advanced: How can multi-omics data (e.g., metabolomics, proteomics) be integrated to elucidate this compound’s mechanisms of action?
Answer: Use bioinformatics tools like IPA (Ingenuity Pathway Analysis) to merge datasets and identify enriched pathways (e.g., MAPK signaling). Validate findings with siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell lines .
Methodological Notes
- Data Contradictions: Address discrepancies by re-evaluating experimental conditions (e.g., dose, exposure time) and employing sensitivity analysis .
- Statistical Rigor: Report effect sizes, p-values, and confidence intervals; avoid overreliance on p < 0.05 thresholds .
- Reproducibility: Share raw data and code via repositories like Figshare or GitHub .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
